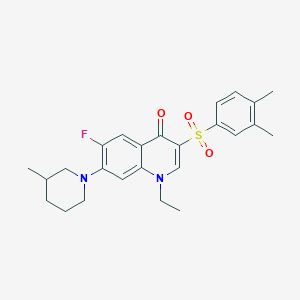

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one features a dihydroquinolin-4-one core with distinct substituents:

- Position 3: 3,4-Dimethylbenzenesulfonyl group.

- Position 1: Ethyl chain.

- Position 6: Fluorine atom.

- Position 7: 3-Methylpiperidinyl moiety.

The sulfonyl group enhances lipophilicity, while the ethyl and methyl substituents may improve metabolic stability compared to bulkier analogs .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-9-8-17(3)18(4)11-19)25(29)20-12-21(26)23(13-22(20)27)28-10-6-7-16(2)14-28/h8-9,11-13,15-16H,5-7,10,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMHRDHUFIDPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.

Piperidine ring formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

Oxidation: Quinolone N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Pharmacology: The compound is studied for its potential effects on various biological pathways, including enzyme inhibition and receptor modulation.

Chemical Biology: It is used as a probe to study the structure-activity relationships of quinoline derivatives.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations at Position 3 (Sulfonyl Group)

- Target Compound : 3,4-Dimethylbenzenesulfonyl.

- Effect : Increased lipophilicity and steric bulk compared to halogenated analogs. Methyl groups may enhance membrane penetration but reduce solubility in polar solvents.

- Analog 1 (): 3-Chlorobenzenesulfonyl. Effect: Chlorine’s electron-withdrawing nature may improve binding to electron-rich enzyme pockets.

- Analog 2 (): 4-Methylphenylsulfonyl.

Substituent Variations at Position 1

Substituent Variations at Position 7

Fluorine at Position 6 (Common Feature)

All compared compounds retain fluorine at position 6, a hallmark of fluoroquinolone derivatives. Fluorine’s electronegativity enhances DNA gyrase binding and antibacterial potency across analogs .

Structural and Pharmacological Implications

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s 3,4-dimethylbenzenesulfonyl group requires regioselective sulfonation, which may lower yields compared to monosubstituted analogs .

- Biological Activity: While direct data are unavailable, structural analogs with diethylamino or morpholino groups () show broad-spectrum antibacterial activity, suggesting the target compound may share similar efficacy .

Biological Activity

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolines, which are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |

| CAS Number | 892766-00-6 |

| Molecular Formula | C25H29FN2O3S |

| Molecular Weight | 455.58 g/mol |

The biological activity of this compound primarily stems from its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and cell division in bacteria. By interfering with these processes, the compound effectively disrupts bacterial growth and leads to cell death.

In addition to its antibacterial properties, preliminary studies suggest potential anticancer activity by inducing apoptosis in cancer cells through the modulation of various signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These results demonstrate that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro studies using various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potential as a therapeutic agent in cancer treatment.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against various pathogens. The findings highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a novel antibiotic agent.

Case Study 2: Anticancer Properties

A recent publication in Cancer Letters explored the effects of this compound on breast cancer cells. The study reported that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.